molecular formula C11H14ClN3O2 B3038613 4-Chloro-2-nitro-5-piperidinoaniline CAS No. 87200-61-1

4-Chloro-2-nitro-5-piperidinoaniline

Cat. No.: B3038613
CAS No.: 87200-61-1
M. Wt: 255.7 g/mol
InChI Key: AUFZQTVQDNPYAK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-5-piperidinoaniline is an organic compound with the molecular formula C11H14ClN3O2. It is known for its unique chemical structure, which includes a chloro group, a nitro group, and a piperidino group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-5-piperidinoaniline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-5-piperidinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, amines, and other functionalized aromatic compounds .

Scientific Research Applications

4-Chloro-2-nitro-5-piperidinoaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Lacks the piperidino group, making it less versatile in certain reactions.

    2-Chloro-5-nitroaniline: Has a different substitution pattern, leading to different chemical properties.

    4-Chloro-2-nitro-5-piperidinophenylamine: Similar structure but with different functional groups

Uniqueness

4-Chloro-2-nitro-5-piperidinoaniline is unique due to the presence of both the nitro and piperidino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-nitro-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)9(13)7-10(8)14-4-2-1-3-5-14/h6-7H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFZQTVQDNPYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251510
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87200-61-1
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87200-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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